1-Nitrobutan-2-one
Description
Properties
CAS No. |
22920-77-0 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
1-nitrobutan-2-one |
InChI |
InChI=1S/C4H7NO3/c1-2-4(6)3-5(7)8/h2-3H2,1H3 |
InChI Key |
OYLKGUAPHUZBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from structurally or functionally related nitro compounds and ketones described in the literature. Below is a comparative analysis based on available data:
1-Nitropropane (CAS 108-03-2)
- Structure: A nitroalkane (CH₃CH₂CH₂NO₂).
- Toxicity : In experimental studies, 1-Nitropropane showed 0% mortality in rats at a concentration of 1,670 ppm (experiment ID 320), suggesting low acute toxicity under tested conditions .
- Applications : Used as a solvent and intermediate in organic synthesis.
1-Nitronaphthalene (CAS 86-57-7)
- Structure : A nitro-substituted aromatic hydrocarbon.
- Contrast with 1-Nitrobutan-2-one : The aromatic nitro group in 1-Nitronaphthalene confers stability and resonance effects, whereas the aliphatic nitro-ketone structure of 1-Nitrobutan-2-one may exhibit higher reactivity in reduction or condensation reactions .
Nitro-Substituted Amides ()
- Examples : Compounds like N-hexyl-2-carboxamide (yield: 49.2–89.3%) and N-cyclohexyl-3-methyl-2-carboxamide.
- Properties : These compounds exhibit variability in yield and stability based on alkyl/aryl substituents. For instance, bulky groups (e.g., 2,6-diethylphenyl) reduce reaction efficiency .
- Contrast with 1-Nitrobutan-2-one : Unlike nitro-ketones, nitro-amides prioritize hydrogen bonding and steric effects over electrophilic reactivity.
Data Tables
Table 1: Toxicity Comparison of Nitro Compounds
Table 2: Physicochemical Properties of Nitro Derivatives
Research Findings and Gaps
- Absence of Direct Data: No experimental studies on 1-Nitrobutan-2-one are cited in the evidence. Comparisons rely on extrapolation from nitroalkanes (e.g., 1-Nitropropane) and aromatic nitro compounds (e.g., 1-Nitronaphthalene) .
- Synthetic Challenges : Nitro-ketones are typically synthesized via nitration of ketones or nitro-aldol reactions, but yields and purity depend on substituent effects—details absent in the evidence.
- Toxicity Uncertainty : While 1-Nitropropane showed low acute toxicity, nitro-aromatics like 1-Nitronaphthalene pose significant health risks. 1-Nitrobutan-2-one’s toxicity profile remains unstudied .
Preparation Methods
Reaction Mechanism and Conditions
The hydrolysis of 2-morpholino-1-nitroalkenes (e.g., 2-morpholino-1-nitroprop-1-ene or 2-morpholino-1-nitrobut-1-ene) in alcoholic NaOH or KOH solutions represents a breakthrough in α-nitro ketone synthesis. The reaction proceeds via nucleophilic attack by hydroxide ions on the electron-deficient β-carbon of the nitroalkene, leading to cleavage of the morpholine moiety and formation of the nitro ketone salt (Figure 1).
Reaction Scheme:
Optimization and Yields
Table 1: Alkaline Hydrolysis Parameters
| Substrate | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Morpholino-1-nitrobut-1-ene | NaOH | EtOH | 78 | |
| 2-Morpholino-1-nitroprop-1-ene | KOH | MeOH | 82 |
Advantages:
-
Scalable for industrial production due to mild conditions.
Henry Reaction Followed by Oxidation
Henry Condensation
The Henry reaction between nitromethane and propionaldehyde in the presence of a base (e.g., tBuOK) forms 1-nitrobutan-2-ol:
Reaction Scheme:
Oxidation to 1-Nitrobutan-2-one
Subsequent oxidation of 1-nitrobutan-2-ol using agents like KMnO₄ or CrO₃ yields the target ketone:
Reaction Scheme:
Table 2: Oxidation Conditions and Efficiency
Limitations:
-
Over-oxidation risks forming carboxylic acids.
-
Chromium-based oxidants pose environmental and safety concerns.
Oxidation of Nitro Alcohols
General Methodology
Nitro alcohols, such as 1-nitrobutan-2-ol, are oxidized to nitro ketones using stoichiometric or catalytic oxidants. This method is widely applicable but requires high-purity precursors.
Case Study: Aerobic Oxidation
Recent advances employ catalytic systems (e.g., TEMPO/NaClO) for greener synthesis:
Reaction Scheme:
-
Solvent: Acetonitrile/water mixtures improve catalyst stability.
Traditional Methods and Their Limitations
Nitration of Acetylacetone
Early methods involved nitrating acetylacetone followed by deacylation, but yields were poor (15%) due to side reactions.
Oxidation of Nitroprop-1-ene
Oxidation with ozone or peroxides achieved 37% yields but required hazardous reagents.
Table 3: Comparison of Historical Methods
| Method | Yield (%) | Key Issue | Reference |
|---|---|---|---|
| Acetylacetone nitration | 15 | Low selectivity | |
| Nitroprop-1-ene oxidation | 37 | Toxicity of reagents |
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities utilize flow chemistry to enhance safety and efficiency:
Q & A
Q. How can researchers resolve contradictions in reported thermodynamic stability data for 1-Nitrobutan-2-one under oxidative conditions?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Replicate conflicting studies with standardized protocols (e.g., heating rate: 10°C/min). Use multivariate regression to identify confounding variables (e.g., trace moisture, catalyst residues). Cross-reference with high-level ab initio calculations (e.g., CCSD(T)) to reconcile experimental and theoretical data .
Q. What experimental designs are optimal for studying the compound’s potential as a precursor in heterocyclic synthesis?
- Methodological Answer :
- Step 1 : Screen reactivity with diverse amines/thiols under varying pH and solvent systems (e.g., DMF vs. THF).
- Step 2 : Monitor cyclization kinetics via LC-MS and isolate intermediates for X-ray crystallography.
- Step 3 : Evaluate substituent effects using Hammett correlations. Include control experiments to rule out autocatalysis or solvent participation .
Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in chromatographic retention times for 1-Nitrobutan-2-one across laboratories?
- Methodological Answer : Standardize HPLC/UPLC methods using reference columns (e.g., C18 with 5 µm particle size) and mobile phases (e.g., acetonitrile/water with 0.1% TFA). Perform inter-laboratory calibration with certified standards. Use statistical tools (e.g., ANOVA) to quantify variability from column aging, temperature fluctuations, or detector sensitivity .
Q. What strategies ensure reproducibility in catalytic reduction studies of 1-Nitrobutan-2-one to its amine derivatives?
- Methodological Answer :
- Catalyst Pre-treatment : Activate catalysts (e.g., Raney Ni) under H2 flow for 1 hour.
- In-situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track nitro group reduction in real time.
- Post-reaction Analysis : Quantify amine yield via derivatization (e.g., ninhydrin test) and cross-check with GC-FID. Document catalyst recycling protocols to assess deactivation .
Computational & Theoretical Approaches
Q. How can QSAR models predict the biological activity of 1-Nitrobutan-2-one derivatives?
- Methodological Answer : Curate a dataset of structurally similar nitroketones with known IC50 values. Compute descriptors (e.g., logP, molar refractivity, HOMO-LUMO gaps) using software like CODESSA or MOE. Train models (e.g., partial least squares regression) and validate via leave-one-out cross-validation. Prioritize derivatives with predicted enhanced bioavailability and low cytotoxicity .
Ethical & Reporting Standards
Q. What documentation is essential for ensuring transparency in studies involving 1-Nitrobutan-2-one?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Detail synthetic procedures, purification steps, and characterization data (≥95% purity threshold).
- Supporting Information : Include raw spectral data, computational input files, and crystallographic CIFs.
- Data Citation : Reference primary datasets from repositories like PubChem or CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
